Cas no 157466-20-1 (2-propyl-4(3H)-Cycloheptimidazolone)

2-propyl-4(3H)-Cycloheptimidazolone Chemical and Physical Properties
Names and Identifiers
-
- 2-propyl-4(3H)-Cycloheptimidazolone
- 2-Propylcyclohepta[d]imidazol-4(3H)-one
- 157466-20-1
- 4(3H)-Cycloheptimidazolone, 2-propyl-
- SCHEMBL4366276
- 2-propyl-3H,4H-cyclohepta[d]imidazol-4-one
- SB17936
-
- Inchi: InChI=1S/C11H12N2O/c1-2-5-10-12-8-6-3-4-7-9(14)11(8)13-10/h3-4,6-7H,2,5H2,1H3,(H,12,13)
- InChI Key: XISRXWWPTFOXPO-UHFFFAOYSA-N
- SMILES: CCCC1=NC2=C(N1)C=CC=CC2=O
Computed Properties
- Exact Mass: 188.094963011g/mol
- Monoisotopic Mass: 188.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 45.8Ų
2-propyl-4(3H)-Cycloheptimidazolone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7438-100.0mg |
2-propyl-3H,4H-cyclohepta[d]imidazol-4-one |
157466-20-1 | 95% | 100.0mg |
¥1920.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7438-500.0mg |
2-propyl-3H,4H-cyclohepta[d]imidazol-4-one |
157466-20-1 | 95% | 500.0mg |
¥5121.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7438-1.0g |
2-propyl-3H,4H-cyclohepta[d]imidazol-4-one |
157466-20-1 | 95% | 1.0g |
¥7683.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7438-250.0mg |
2-propyl-3H,4H-cyclohepta[d]imidazol-4-one |
157466-20-1 | 95% | 250.0mg |
¥3075.0000 | 2024-07-24 | |
Chemenu | CM390851-1g |
2-propyl-3H,4H-cyclohepta[d]imidazol-4-one |
157466-20-1 | 95%+ | 1g |
$1147 | 2022-06-12 |
2-propyl-4(3H)-Cycloheptimidazolone Related Literature
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on 2-propyl-4(3H)-Cycloheptimidazolone
Professional Introduction to Compound with CAS No. 157466-20-1 and Product Name: 2-propyl-4(3H)-Cycloheptimidazolone
The compound identified by the CAS number 157466-20-1 and the product name 2-propyl-4(3H)-Cycloheptimidazolone represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, characterized by its cycloheptimidazolone core structure, has garnered attention due to its potential applications in drug discovery and development. The molecular framework of 2-propyl-4(3H)-Cycloheptimidazolone incorporates a propyl substituent at the 2-position and a 3H-imidazolone ring system, which contribute to its unique chemical properties and biological activities.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the structural and functional attributes of 2-propyl-4(3H)-Cycloheptimidazolone. Studies have demonstrated that the cycloheptimidazolone scaffold can serve as a versatile pharmacophore, interacting with various biological targets. The presence of the propyl group at the 2-position modulates the electronic properties of the molecule, influencing its binding affinity and selectivity. This has opened up new avenues for designing molecules with enhanced therapeutic efficacy.
In the realm of medicinal chemistry, 2-propyl-4(3H)-Cycloheptimidazolone has been explored for its potential in modulating inflammatory pathways. Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting key enzymes such as COX-2 and LOX. The cycloheptimidazolone core is known to possess structural similarity to certain bioactive natural products, which have been widely used in traditional medicine for their therapeutic properties. By leveraging this structural motif, 2-propyl-4(3H)-Cycloheptimidazolone offers a promising scaffold for developing novel anti-inflammatory agents.
Moreover, the compound has shown promise in preclinical studies as a potential candidate for treating neurological disorders. The imidazolone ring system is known to interact with neurotransmitter receptors, suggesting that 2-propyl-4(3H)-Cycloheptimidazolone could modulate synaptic transmission and neuronal function. Preliminary data suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-propyl-4(3H)-Cycloheptimidazolone involves multi-step organic reactions that highlight the synthetic versatility of heterocyclic compounds. The introduction of the propyl group at the 2-position requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve efficient functionalization of the cycloheptimidazolone core. These methodologies not only enhance the synthetic pathways but also allow for structural diversification, enabling the exploration of analogs with improved pharmacological profiles.
In conclusion, 2-propyl-4(3H)-Cycloheptimidazolone (CAS No. 157466-20-1) represents a compelling compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable scaffold for drug discovery. As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-propyl-4(3H)-Cycloheptimidazolone are poised to play a crucial role in developing innovative treatments for various diseases.
157466-20-1 (2-propyl-4(3H)-Cycloheptimidazolone) Related Products
- 714968-48-6(2,6-dimethyl-3-sulfamoylbenzoic acid)
- 339009-89-1(2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol)
- 1554085-20-9(1-(2,5-dibromophenyl)prop-2-en-1-one)
- 1025725-91-0(2,3,4,5-Tetrahydro-2,8-dimethyl-5-phenethyl-1H-pyrido[4,3-b]indole)
- 2228756-92-9(Tert-butyl 2-[1-hydroxy-2-(methylamino)ethyl]morpholine-4-carboxylate)
- 1876581-55-3(2,2-difluoro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one)
- 2228856-54-8(2-bromo-1-(1-methylpiperidin-2-yl)ethan-1-ol)
- 894017-79-9(N'-(2,4-difluorophenyl)-N-{2-4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1057729-59-5(1-Piperazineacetamide, N-ethyl-N-1-naphthalenyl-4-[(2-phenylethenyl)sulfonyl]-)
- 1220029-24-2((4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridin-3-yl)methanone HCl)
